molecular formula C18H16Cl2IN3O2 B11543679 4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11543679
M. Wt: 504.1 g/mol
InChI Key: RXVBWZOZIXPJER-LSHDLFTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the halogen atoms.

Scientific Research Applications

3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, altering their activity. The compound’s hydrazone moiety can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(3,4-Dichlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

3-{N’-[(E)-(2,3-Dichlorophenyl)methylidene]hydrazinecarbonyl}-N-(4-iodo-2-methylphenyl)propanamide is unique due to its specific substitution pattern, which includes both dichlorophenyl and iodo-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H16Cl2IN3O2

Molecular Weight

504.1 g/mol

IUPAC Name

N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H16Cl2IN3O2/c1-11-9-13(21)5-6-15(11)23-16(25)7-8-17(26)24-22-10-12-3-2-4-14(19)18(12)20/h2-6,9-10H,7-8H2,1H3,(H,23,25)(H,24,26)/b22-10+

InChI Key

RXVBWZOZIXPJER-LSHDLFTRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.